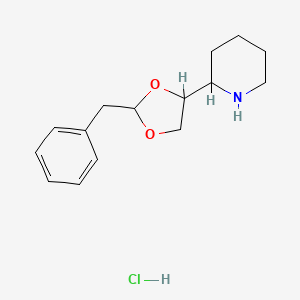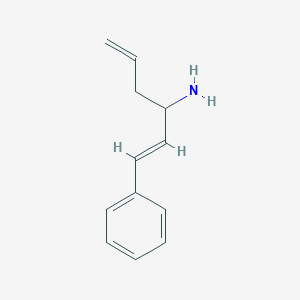
2-(Chloromethyl)-4-lauryltoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-lauryltoluene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the benzene ring at the second position and a lauryl group (a twelve-carbon alkyl chain) attached at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-lauryltoluene typically involves the chloromethylation of 4-lauryltoluene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds as follows:
- The formaldehyde carbonyl is protonated, making the carbon more electrophilic.
- The benzene ring’s pi-electrons attack the electrophilic carbon, forming a chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-lauryltoluene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
科学研究应用
2-(Chloromethyl)-4-lauryltoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-lauryltoluene involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-4-methoxytoluene: Similar structure but with a methoxy group instead of a lauryl group.
2-(Chloromethyl)-4-methylbenzene: Lacks the long alkyl chain, making it less hydrophobic.
2-(Chloromethyl)-4-ethylbenzene: Contains a shorter alkyl chain compared to the lauryl group.
Uniqueness
2-(Chloromethyl)-4-lauryltoluene is unique due to the presence of the long lauryl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of surfactants or in the modification of biomolecules for studying membrane-associated processes.
属性
CAS 编号 |
68833-60-3 |
|---|---|
分子式 |
C20H33Cl |
分子量 |
308.9 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-dodecyl-1-methylbenzene |
InChI |
InChI=1S/C20H33Cl/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-14-18(2)20(16-19)17-21/h14-16H,3-13,17H2,1-2H3 |
InChI 键 |
PERGJZRGWNBFEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)


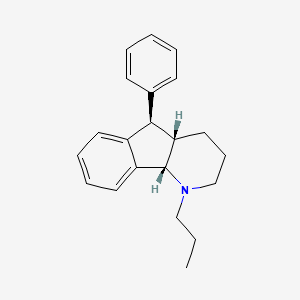
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
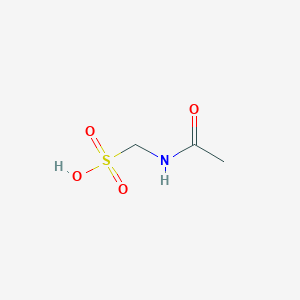

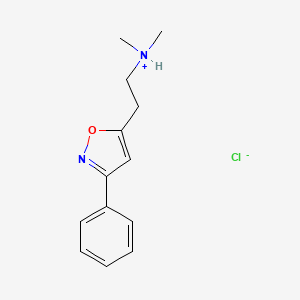
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
